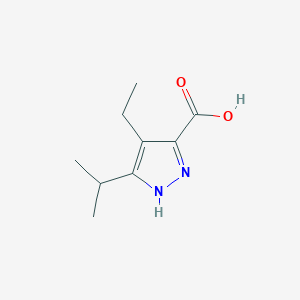
3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C14H16N2O3. It is known for its unique structure, which includes a cyclopropyl group, an oxoimidazolidinyl group, and a benzoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the reaction of cyclopropylamine with 2-oxoimidazolidine-1-carboxylic acid, followed by a coupling reaction with 3-bromomethylbenzoic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
- 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
3-[(3-cyclopropyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)11-3-1-2-10(8-11)9-15-6-7-16(14(15)19)12-4-5-12/h1-3,8,12H,4-7,9H2,(H,17,18) |
Clave InChI |
UYQVGFBFYWXSMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCN(C2=O)CC3=CC(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055385.png)


![(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15055396.png)



![3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)



![4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
![Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one](/img/structure/B15055456.png)

